Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-
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Overview
Description
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is a chemical compound with the molecular formula C13H8Cl2O2S. It contains a benzoic acid core substituted with a 3,4-dichlorophenylthio group. This compound is known for its intriguing properties, making it an excellent candidate for studying the effects of sulfur substitution on benzoic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3,4-dichlorophenyl)thio]- typically involves the reaction of 3,4-dichlorothiophenol with benzoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for benzoic acid, 2-[(3,4-dichlorophenyl)thio]- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is used in various scientific research applications due to its unique properties:
Chemistry: Studying the effects of sulfur substitution on benzoic acid derivatives.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a therapeutic agent or drug intermediate.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(3,4-dichlorophenyl)thio]- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the 3,4-dichlorophenylthio group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Another dichlorinated benzoic acid derivative with different substitution patterns.
3,4-Dichlorobenzoic acid: Similar structure but lacks the sulfur substitution.
2,5-Dichlorobenzoic acid: Differently substituted dichlorobenzoic acid.
Uniqueness
Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- is unique due to the presence of the sulfur atom in the 3,4-dichlorophenylthio group.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZKZSGKUQNIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483466 |
Source
|
Record name | Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50900-45-3 |
Source
|
Record name | Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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